molecular formula C19H14N2O3S2 B2642519 3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 879737-26-5

3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2642519
CAS No.: 879737-26-5
M. Wt: 382.45
InChI Key: FQYGIQQGEMPATP-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a naphtho[1,2-d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the naphtho[1,2-d]thiazole core: This can be achieved by cyclization reactions involving naphthylamine and thiourea under acidic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonylation of the aromatic ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Coupling with benzamide: The final step involves the coupling of the naphtho[1,2-d]thiazole derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid as a catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Fluorescent Probes: The aromatic structure allows for absorption and emission of light, making it useful in fluorescence-based assays.

    Therapeutic Effects: The compound may interact with specific molecular targets, such as proteins or DNA, to exert its therapeutic effects. Pathways involved could include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Similar in structure but with a methoxy group instead of a methylsulfonyl group.

    3-(4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-1-benzopyran-2-one: Contains a benzopyran moiety instead of a benzamide core.

    Methyl naphtho(1,2-d)(1,3)oxazol-2-yl sulfone: Features an oxazole ring and a sulfone group.

Uniqueness

3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is unique due to the presence of both a methylsulfonyl group and a naphtho[1,2-d]thiazole moiety, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S2/c1-26(23,24)14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)25-19/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYGIQQGEMPATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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